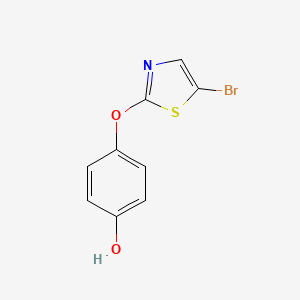

4-(5-Bromothiazol-2-yloxy)phenol

Descripción general

Descripción

“4-(5-Bromothiazol-2-yloxy)phenol”, also known as 5-bromo-2-hydroxybenzothiazole, is an organic compound with a wide range of uses in scientific research . It is used as a reagent in organic synthesis and as an intermediate in the preparation of various drugs and pharmaceuticals. The compound is also known to have antifungal and antibacterial properties.

Synthesis Analysis

The synthesis of “this compound” involves a mixture of hydroquinone, 2,5-dibromothiazole, and potassium carbonate in DMF . This mixture is heated in a microwave oven at 180° C .

Molecular Structure Analysis

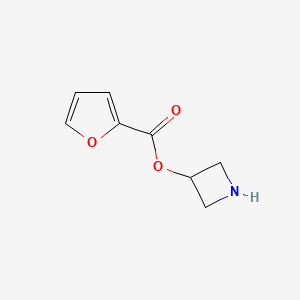

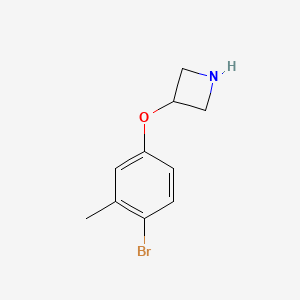

The molecular structure of “this compound” is represented by the linear formula C9H6BrNO2S . The InChI code for this compound is 1S/C9H6BrNO2S/c10-8-5-11-9 (14-8)13-7-3-1-6 (12)2-4-7/h1-5,12H .

Chemical Reactions Analysis

Phenolic compounds, including structures similar to “this compound”, undergo electrophilic aromatic substitution (EAS) and oxidation reactions with bromine and chlorine. These reactions are crucial for understanding the reactivity of natural organic matter (NOM) and the formation of disinfection by-products in water treatment processes.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Environmental Studies

- Electrophilic Aromatic Substitution and Oxidation: Phenolic compounds, including structures similar to 4-(5-Bromothiazol-2-yloxy)phenol, undergo electrophilic aromatic substitution (EAS) and oxidation reactions with bromine and chlorine. These reactions are crucial for understanding the reactivity of natural organic matter (NOM) and the formation of disinfection by-products in water treatment processes. The study by Criquet et al. (2015) reveals that bromine reacts very rapidly with phenolic compounds, influenced by substituent effects such as additional hydroxyl groups, leading to potential environmental implications (Criquet et al., 2015).

Synthetic Applications and Material Science

Fluorescent and Colorimetric pH Probe

A study by Diana et al. (2020) developed a benzothiazole-based fluorescent and colorimetric pH probe that demonstrates high solubility in water and potential for real-time pH sensing. The structural analogy suggests potential applications of this compound in developing pH-sensitive materials for analytical and biomedical applications (Diana et al., 2020).

Aggregation-Induced Emissive Properties

Research by Liu et al. (2015) on copper(I) complexes with a phenol derivative highlights the design of materials with aggregation-induced emission (AIE) properties. Such studies indicate the relevance of phenolic compounds in designing new materials with tunable photophysical properties, relevant for optoelectronic applications (Liu et al., 2015).

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-(5-Bromothiazol-2-yloxy)phenol” are not mentioned in the sources, the compound’s wide range of uses in scientific research, its role as a reagent in organic synthesis, and its use as an intermediate in the preparation of various drugs and pharmaceuticals suggest that it will continue to be an area of interest .

Propiedades

IUPAC Name |

4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQLDVRDGHJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699178 | |

| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904961-21-3 | |

| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)

![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)

![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)

![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)